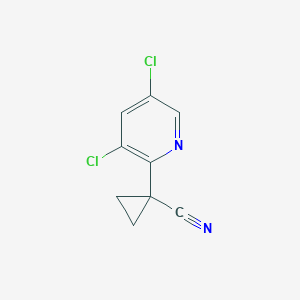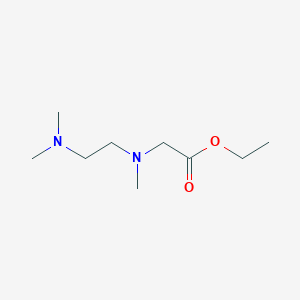
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl ester group, a dimethylaminoethyl group, and a methyl group attached to the glycine backbone. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate typically involves the reaction of glycine with ethyl chloroformate and n-(2-(dimethylamino)ethyl)-n-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents with or without catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable intermediate in various chemical transformations.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate can be compared with other similar compounds, such as:
N-(2-(dimethylamino)ethyl)-n-methylglycine: Similar structure but lacks the ethyl ester group.
N-(2-(dimethylamino)ethyl)-n-methylalanine: Contains an alanine backbone instead of glycine.
N-(2-(dimethylamino)ethyl)-n-methylvaline: Features a valine backbone, providing different steric and electronic properties.
Uniqueness: The presence of the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity. This makes it distinct from other similar compounds and suitable for specific applications.
Propriétés
Numéro CAS |
86178-07-6 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3 |
Clé InChI |
VHSXHYXOOAZVPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


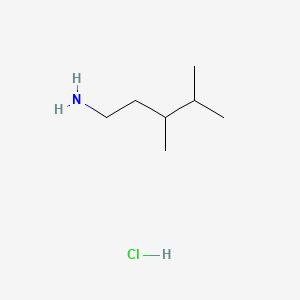
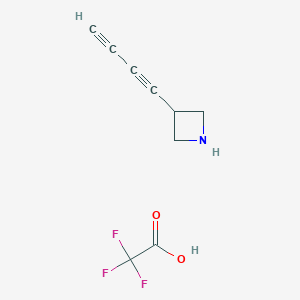
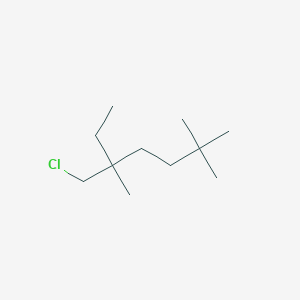
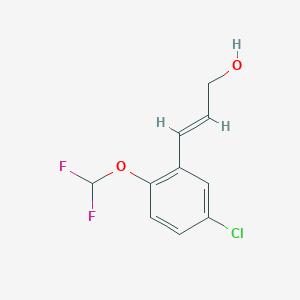
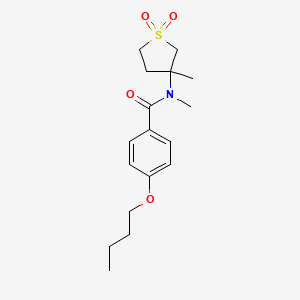

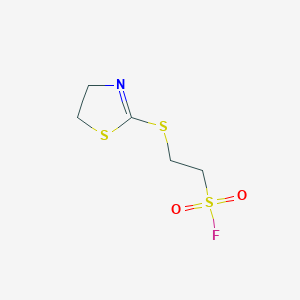
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)

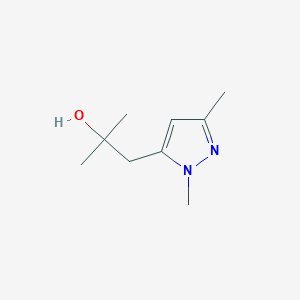

![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
